molecular formula C17H17NO5S B2444925 Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate CAS No. 896369-88-3

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate

Cat. No. B2444925
M. Wt: 347.39
InChI Key: LMXABSSBXHATCQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, also known as EMBB, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. EMBB belongs to the class of sulfonamide compounds, which have been widely used as antibacterial and antitumor agents.

Scientific Research Applications

Molecular Structure and Interactions

The molecule of ethyl 4-[(4-methylphenyl)sulfonylamino]benzoate showcases significant structural features, such as a dihedral angle of 93.4° between its two benzene rings, and a C—N—S—C torsion angle in its central part, indicating its complex conformation. This structural arrangement is stabilized by intermolecular N—H⋯O interactions, which could be pivotal in understanding its interactions and reactivity in various chemical environments (Jun-De Xing & Zhihan Nan, 2005).

Crystallography and Material Science

In another study, N-[4-(Ethylsulfamoyl)phenyl]acetamide, which shares a functional group similarity with ethyl 4-(2-(methylsulfonyl)benzamido)benzoate, was analyzed for its crystal structure, revealing L-shaped conformations and complex hydrogen bonding patterns. These insights provide a basis for the material's potential applications in designing new materials with desired physical properties (Jeveria Rehman et al., 2011).

Chemical Synthesis and Transformation

Research into the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates explores the conversion of 2-sulfinylated 2-alkenoate esters to ethyl (2E,4E)-2,4-alkadienoate esters. This demonstrates the compound's potential role in synthetic organic chemistry, particularly in the formation of complex molecular structures through pyrolysis (R. Tanikaga et al., 1984).

Cardiac Therapeutics

A study on (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine highlights its role as a Na+/H+ antiporter inhibitor, beneficial for preserving cellular integrity and functional performance during cardiac ischemia and reperfusion. This indicates potential therapeutic applications in acute myocardial infarction treatment (M. Baumgarth, N. Beier & R. Gericke, 1997).

Photochemical Applications

The study on the direct alkenylation of C(sp3)–H bonds using benzophenone and 1,2-bis(phenylsulfonyl)ethylene under photo-irradiation conditions opens new avenues in photochemical synthesis, allowing for the creation of complex natural products and pharmaceuticals through a simple, metal-free reaction (Yuuki Amaoka et al., 2014).

Nonlinear Optical (NLO) Materials

An in silico screening study of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives for NLO activities using density functional theory (DFT) reveals promising candidates for NLO materials, showcasing significant potential in optical technologies (Dinyuy Emmanuel Kiven et al., 2023).

properties

IUPAC Name

ethyl 4-[(2-methylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-3-23-17(20)12-8-10-13(11-9-12)18-16(19)14-6-4-5-7-15(14)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXABSSBXHATCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(methylsulfonyl)benzamido)benzoate

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